molecular formula C11H20O2S2 B222053 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane CAS No. 169132-67-6

1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane

Cat. No. B222053
CAS RN: 169132-67-6
M. Wt: 248.4 g/mol
InChI Key: FVUVXDWBDFOJTR-YRNVUSSQSA-N
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Description

Sulfoxides are compounds containing a sulfoxide functional group, with the structure RS(=O)R’ (R,R’ not H) . Compounds similar to the one you mentioned have been detected in several different foods, such as garden onion (var.), onion-family vegetables, welsh onions .


Synthesis Analysis

The synthesis of similar compounds, like alliin, begins with the alkylation of L-cysteine with allyl bromide to form deoxyalliin. Oxidation of this sulfide with hydrogen peroxide gives both diastereomers of L-alliin .


Molecular Structure Analysis

The molecular structure of similar compounds involves a sulfoxide functional group, with the structure RS(=O)R’ (R,R’ not H) .


Chemical Reactions Analysis

When fresh garlic is chopped or crushed, the enzyme alliinase converts alliin into allicin, which is responsible for the aroma of fresh garlic .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a sulfoxide functional group, with the structure RS(=O)R’ (R,R’ not H) . The average molecular mass is around 238.410 .

Safety and Hazards

Similar compounds, like alliin, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on similar compounds could involve further exploration of their potential health benefits and risks, as well as their mechanisms of action .

properties

IUPAC Name

1-[(E)-3-prop-2-enylsulfinylprop-1-enyl]sulfinylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2S2/c1-3-5-6-9-15(13)11-7-10-14(12)8-4-2/h4,7,11H,2-3,5-6,8-10H2,1H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUVXDWBDFOJTR-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)C=CCS(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCS(=O)/C=C/CS(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169132-67-6
Record name Pentane, 1-((3-(2-propenylsulfinyl)-1-propenyl)sulfinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169132676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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